2-Fluoro-4-methoxypyridine-3-boronic Acid: A Comprehensive Technical Guide to Physical Properties and Cross-Coupling Methodologies
2-Fluoro-4-methoxypyridine-3-boronic Acid: A Comprehensive Technical Guide to Physical Properties and Cross-Coupling Methodologies
Executive Summary
In the landscape of modern drug discovery and agrochemical development, functionalized heteroaryl boronic acids are indispensable building blocks. 2-Fluoro-4-methoxypyridine-3-boronic acid (CAS: 2121513-35-5) represents a highly specialized, electronically complex substrate[1]. The juxtaposition of a highly electronegative fluorine atom, an electron-donating methoxy group, and a Lewis acidic boronic acid on a pyridine core creates a unique reactivity profile. This whitepaper provides an in-depth analysis of its physical properties, structural causality, and optimized handling protocols, empowering researchers to successfully integrate this challenging substrate into Suzuki-Miyaura cross-coupling networks.
Core Physical & Chemical Properties
The physical properties of 2-Fluoro-4-methoxypyridine-3-boronic acid are heavily dictated by its functional groups. Below is a consolidated table of its quantitative data[2].
| Property | Value | Mechanistic Causality / Note |
| CAS Number | 2121513-35-5 | Unique chemical identifier[1]. |
| Molecular Formula | C₆H₇BFNO₃ | Incorporates F, OMe, and B(OH)₂ moieties. |
| Molecular Weight | 170.93 g/mol | Standard mass for stoichiometric calculations. |
| Boiling Point | 349.7 ± 52.0 °C (Predicted) | Elevated boiling point driven by strong intermolecular hydrogen bonding of the boronic acid hydroxyls[2]. |
| Density | 1.34 ± 0.1 g/cm³ (Predicted) | Dense crystalline packing facilitated by the planar pyridine ring and the heavy fluorine atom[2]. |
| pKa | 6.70 ± 0.58 (Predicted) | Significantly lower than typical phenylboronic acids (pKa ~8.8) due to the strong electron-withdrawing (-I) effect of the 2-fluoro group and the pyridine nitrogen[2]. |
| Melting Point | N/A (Dehydrates) | Like most heteroaryl boronic acids, it does not melt cleanly but dehydrates to form a cyclic boroxine anhydride upon heating[3]. |
Structural and Electronic Profiling
Understanding the electronic "push-pull" system of this molecule is critical for predicting its behavior in catalytic cycles.
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The 2-Fluoro Substituent (-I Effect): Fluorine is highly electronegative. Through inductive withdrawal, it strips electron density from the pyridine ring. This drastically lowers the pKa of the adjacent boronic acid to ~6.70, meaning it easily forms the reactive boronate anion at lower pH levels. However, this electron deficiency also weakens the C-B bond, making the molecule highly susceptible to protodeboronation (the premature cleavage of the boronic acid group).
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The 4-Methoxy Substituent (+M Effect): The methoxy group acts as an electron donor via resonance. This partially offsets the extreme electron deficiency caused by the fluorine and the pyridine nitrogen, providing crucial stabilization to the ring and the C-B bond.
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The Pyridine Core: The nitrogen atom acts as an electron sink, further increasing the electrophilicity of the system.
Figure 1: Electronic push-pull effects of substituents on 2-Fluoro-4-methoxypyridine-3-boronic acid.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
Because pyridine-3-boronic acids are notoriously tricky and prone to protodeboronation, standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 100 °C) will often result in complete degradation of the starting material. The protocol below is a self-validating system designed specifically to outpace degradation through rapid catalysis and mild activation.
Protocol: Mild Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids
Objective: Couple 2-Fluoro-4-methoxypyridine-3-boronic acid with an aryl bromide while suppressing thermal and base-catalyzed protodeboronation.
Reagents:
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2-Fluoro-4-methoxypyridine-3-boronic acid (1.2 equiv)
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Aryl bromide (1.0 equiv)
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XPhos Pd G3 catalyst (0.05 equiv, 5 mol%)
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K₃PO₄ (2.0 equiv, aqueous 0.5 M)
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1,4-Dioxane (0.2 M relative to aryl bromide)
Step-by-Step Methodology & Causality:
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Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2-Fluoro-4-methoxypyridine-3-boronic acid, and XPhos Pd G3.
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Causality: XPhos Pd G3 is selected because it rapidly generates the active monomeric Pd(0) species at room temperature. This ensures that the oxidative addition and transmetalation steps outpace the thermal degradation of the boronic acid.
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Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Add anhydrous 1,4-dioxane via syringe.
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Causality: Oxygen must be strictly excluded. O₂ not only degrades the electron-rich phosphine ligand (XPhos) but can also directly oxidize the boronic acid into a phenol derivative, ruining the yield.
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Base Addition: Add the aqueous K₃PO₄ solution (previously sparged with Argon for 15 minutes) via syringe.
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Causality: Because the pKa of this boronic acid is unusually low (~6.70)[2], a mild base like K₃PO₄ is perfectly sufficient to form the reactive boronate complex. Using stronger bases (like NaOH or KOtBu) would trigger rapid base-catalyzed protodeboronation.
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Heating: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4-6 hours.
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Causality: A lower temperature (60 °C instead of the standard 90-100 °C) is utilized to preserve the integrity of the fragile C-B bond. The extreme reactivity of the G3 catalyst compensates for the lower thermal energy.
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Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate for column chromatography.
Figure 2: Suzuki-Miyaura catalytic cycle optimized for fragile heteroaryl boronic acids.
Analytical Characterization & Storage
To maintain the trustworthiness of your experimental results, proper storage of 2-Fluoro-4-methoxypyridine-3-boronic acid is non-negotiable.
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Storage Conditions: Store at 2-8 °C under an inert atmosphere (Argon or Nitrogen).
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Moisture Sensitivity: While boronic acids are generally stable, fluctuating humidity and temperature can cause them to undergo dehydration to form boroxines (cyclic anhydrides). If NMR analysis shows broad peaks or anomalous integration in the hydroxyl region, the sample has likely formed a boroxine. This does not ruin the reagent for cross-coupling (as the aqueous base will re-hydrolyze it in situ), but it will alter the molecular weight used for stoichiometric calculations.
References
- Guidechem:CAS 2121513-35-5 | 2-Fluoro-4-methoxypyridine-3-boronic acid - Suppliers list. Guidechem.
- ChemicalBook:2-Fluoro-4-methoxypyridine-3-boronic acid physical properties. ChemicalBook.
- Sigma-Aldrich:3-methoxypyridine-4-boronic acid boron derivative. Sigma-Aldrich.
